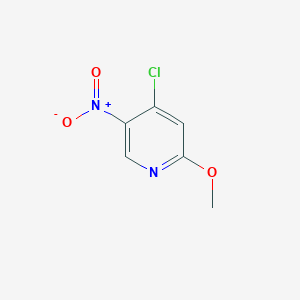
4-Chloro-2-methoxy-5-nitropyridine
Overview
Description
“4-Chloro-2-methoxy-5-nitropyridine” is a chemical compound with the molecular formula C6H5ClN2O3 . It is a white to light yellow to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a nitro group at the 5th position .
Physical and Chemical Properties Analysis
“this compound” is a white to light yellow to yellow powder or crystals . Other physical and chemical properties such as melting point, boiling point, density, etc., are not specified in the search results.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
4-Chloro-2-methoxy-5-nitropyridine serves as a crucial intermediate in various chemical synthesis processes. It's instrumental in forming various pyridine derivatives, which have significant applications in different fields of chemistry and pharmacology. For instance, the compound has been used in the synthesis of 5-Hydroxy-2-alkylpyridines, a process that involves malonation of nitropyridines, showcasing its utility in creating structurally diverse pyridine compounds (Gruber, 1953).
Nitration and Ammoniation Processes
The compound is also employed in nitration and ammoniation reactions, leading to the creation of novel nitropyridine derivatives. For instance, in a study by Jun (2007), 3-methoxy-5,6-diamino-2-nitropyridine was synthesized using a series of reactions starting from dichloropyridine, demonstrating its role in complex chemical syntheses (Jun, 2007).
Nitro Group Transfer Potentiality
In the context of N-nitration, this compound showcases excellent nitro group transfer potentiality. Park et al. (2003) highlighted its use in the N-nitration of secondary amines, demonstrating its value in producing N-nitramines under mild neutral conditions (Park et al., 2003).
Spectroscopic Analysis and Optical Properties
The compound's structure and properties have been extensively analyzed using various spectroscopic techniques. Jukić et al. (2010) conducted X-ray and spectroscopic analysis of a related compound, providing insights into its structural features and optical properties, which are crucial for its applications in materials science (Jukić et al., 2010).
Hydroxy Group Modification
Modifying hydroxy groups is another application area of this compound. Nakano et al. (2001) described a method for the p-Methoxybenzylation of hydroxy groups using a derivative of this compound, indicating its utility in specific organic synthesis reactions (Nakano et al., 2001).
Molecular Structure and Reactivity Analyses
Comprehensive studies have been conducted to understand the molecular structure, reactivity, and electronic properties of related compounds. Velraj et al. (2015) performed an investigation using density functional theory (DFT), which provided valuable insights into the reactivity and electronic properties of similar nitropyridine compounds (Velraj et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process.
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 4-Chloro-2-methoxy-5-nitropyridine likely interacts with its targets through a process of oxidative addition and transmetalation . The palladium catalyst donates electrons to form a new Pd–C bond during oxidative addition, while the organoboron reagents are transferred from boron to palladium during transmetalation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of carbon-carbon bonds, it may contribute to the synthesis of complex organic compounds.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methoxy-5-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing downstream signaling events.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern can affect its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
4-chloro-2-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHWJHZGZXCVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


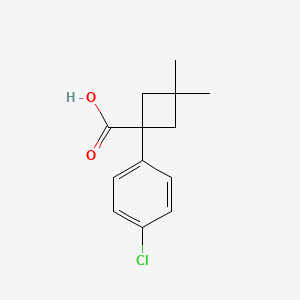
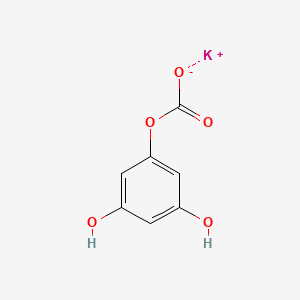
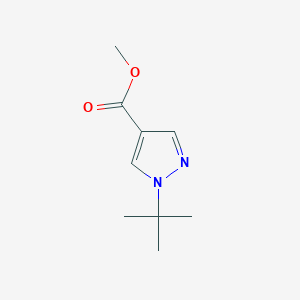
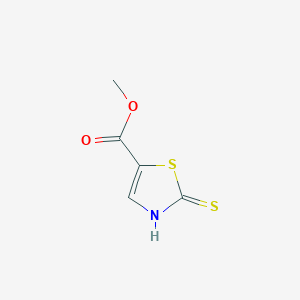
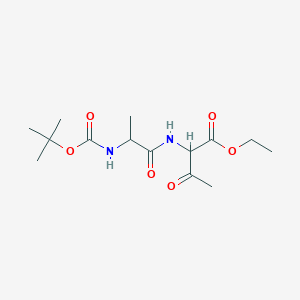

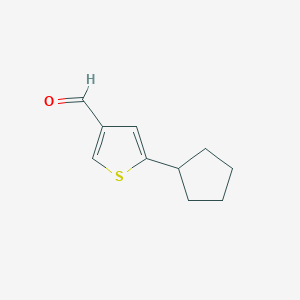

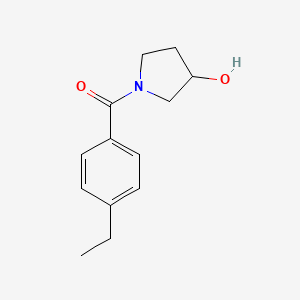
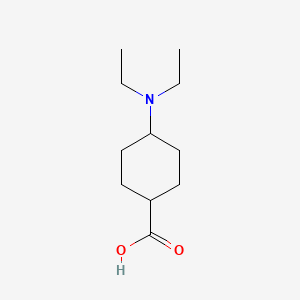

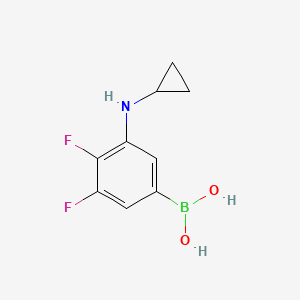
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)
